Product packaging for 9-Hydroxytridecan-5-one(Cat. No.:CAS No. 61716-13-0)

9-Hydroxytridecan-5-one

Cat. No.: B14553924
CAS No.: 61716-13-0
M. Wt: 214.34 g/mol
InChI Key: HKYHJHJOSNWTRX-UHFFFAOYSA-N
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Description

Significance of Autoinducers in Bacterial Quorum Sensing

The Tridecanone Scaffold in Intercellular Communication

Within the diverse chemical landscape of autoinducers, α-hydroxyketones (AHKs) represent a significant class of signaling molecules. nih.govmdpi.com These molecules are characterized by a hydroxyl group positioned on the carbon alpha to a ketone. The tridecanone scaffold, a 13-carbon chain with a ketone group, is a key structural feature in some of these signaling molecules. This specific scaffold is utilized by certain aquatic γ-proteobacteria, including the genera Vibrio and Legionella, for cell-to-cell communication. frontiersin.orgmdpi.com

Specific Focus: 9-Hydroxytridecan-5-one and the Cholera Autoinducer-1 (CAI-1) Paradigm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B14553924 9-Hydroxytridecan-5-one CAS No. 61716-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61716-13-0

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

9-hydroxytridecan-5-one

InChI

InChI=1S/C13H26O2/c1-3-5-8-12(14)10-7-11-13(15)9-6-4-2/h12,14H,3-11H2,1-2H3

InChI Key

HKYHJHJOSNWTRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC(=O)CCCC)O

Origin of Product

United States

Structural and Stereochemical Considerations in Bioactivity

Elucidation of Active Isomers: The (S)-3-Hydroxytridecan-4-one (CAI-1) Case Study

Research has demonstrated that the stereochemistry at the C3 position is critical for its activity. nih.gov The (S)-enantiomer of 3-hydroxytridecan-4-one (B606453) is the naturally occurring and most potent agonist of the CqsS receptor in V. cholerae. nih.govacs.org Studies comparing the (S)- and (R)-isomers have shown a significant difference in their ability to activate the quorum-sensing response, with the (S)-isomer being markedly more effective. nih.gov This highlights the precise stereochemical recognition by the receptor, a common theme in ligand-receptor interactions.

IsomerBiological ActivityReceptor
(S)-3-Hydroxytridecan-4-one (CAI-1)Potent agonist of quorum sensingCqsS
(R)-3-Hydroxytridecan-4-oneSignificantly lower agonist activityCqsS

Impact of Hydroxyl Group Position on Biological Recognition

Analog of CAI-1 (Modification at C3)Effect on Bioactivity
Replacement with a protonSignificant loss of activity nih.gov
Replacement with a chlorideSignificant loss of activity nih.gov
Replacement with a thiolSignificant loss of activity nih.gov
Replacement with a carbonyl (diketone)Retained some activity nih.gov
Replacement with an amino groupPotent agonist activity nih.gov

Conformational Dynamics and Ligand-Receptor Interactions

Biosynthetic Pathways and Enzymatic Mechanisms of Cai 1

CqsA Synthase-Mediated Production

Precursor Substrate Utilization: Decanoyl-CoA and S-Adenosylmethionine (SAM)

CqsA couples the ten-carbon fatty acyl tail from decanoyl-CoA with a three-carbon unit derived from SAM. nih.gov This reaction is unique as it combines two distinct enzymatic actions—a β,γ-elimination of SAM and an acyltransferase reaction—into a single catalytic process dependent on PLP. nih.gov The use of SAM as a substrate for multiple classes of quorum-sensing signal molecules highlights its central role in bacterial chemical communication. nih.gov

Table 1: Substrates and Products of the CqsA-Mediated Reaction

Substrate Substrate Product Byproduct Byproduct
Decanoyl-CoA S-Adenosylmethionine (SAM) 3-aminotridec-2-en-4-one (Ea-CAI-1) S-methyl-5′-thioadenosine (MTA) Coenzyme A (CoA)

Enamino Intermediate Formation and Subsequent Biotransformations

Table 2: Proposed Steps in the Conversion of Ea-CAI-1 to CAI-1

Starting Molecule Intermediate Final Product Key Enzyme/Process
3-aminotridec-2-en-4-one (Ea-CAI-1) Tridecane-3,4-dione (DK-CAI-1) (S)-3-hydroxytridecan-4-one (CAI-1) Spontaneous hydrolysis followed by NADPH-dependent reduction (e.g., by VC1059)

Alternative Biosynthetic Routes to Tridecanone Derivatives

One strategy involves constructing a functional methyl ketone biosynthetic pathway in host organisms like Escherichia coli. researchgate.net This can be achieved by expressing heterologous enzymes, such as a 3-ketoacyl-ACP thioesterase and a beta-decarboxylase from plants like Solanum habrochaites. researchgate.net These enzymes can divert intermediates from the host's fatty acid synthesis cycle to produce methyl ketones of various chain lengths, including 2-tridecanone. researchgate.netresearchgate.net Another approach involves modifying the β-oxidation pathway by overexpressing a native thioesterase (like FadM) that hydrolyzes β-ketoacyl-CoA thioesters to β-keto acids, which are immediate precursors to methyl ketones. osti.gov These engineered pathways demonstrate the potential to produce tridecanone derivatives outside of their natural biosynthetic context.

Genetic Regulation of Biosynthetic Enzyme Expression

Molecular Mechanisms of Cai 1 Signal Transduction

Cognate Receptor Binding and Activation: The CqsS/CqsR System

ReceptorFunctionLigand(s)State at Low Cell Density (LCD)State at High Cell Density (HCD)
CqsS Primary sensor histidine kinaseCAI-1 ((S)-3-hydroxytridecan-4-one) nih.govKinase activity nih.govPhosphatase activity (ligand-bound) researchgate.net
CqsR Sensor histidine kinaseUnknown autoinducer, Ethanolamine (B43304) biorxiv.orgd-nb.infoKinase activity plos.orgPhosphatase activity (presumed)
LuxPQ Sensor histidine kinaseAI-2 nih.govKinase activity plos.orgPhosphatase activity (ligand-bound) oup.com
VpsS Sensor histidine kinaseUnknown nih.govKinase activity plos.orgPhosphatase activity (presumed)

Signal Relay through Multi-Component Phospho-Transfer Systems (e.g., LuxU-LuxO)

The signal initiated by the CqsS receptor is relayed through a multi-component phospho-transfer system. nih.gov This system acts as a central processing unit, integrating signals from multiple receptors before passing the information to downstream regulators. In Vibrio cholerae and other vibrios, the key components of this phosphorelay are the histidine-containing phosphotransfer (HPt) protein LuxU and the response regulator LuxO. nih.govnih.govuniprot.org

ProteinTypeFunction in PhosphorelayPhosphorylation State at LCDPhosphorylation State at HCD
LuxU Histidine Phosphotransfer (HPt) ProteinReceives phosphoryl group from sensor kinases (e.g., CqsS) and transfers it to LuxO. nih.govuniprot.orgPhosphorylated biorxiv.orgDephosphorylated researchgate.net
LuxO Response RegulatorWhen phosphorylated, activates transcription of Qrr sRNAs. When dephosphorylated, it is inactive. nih.govplos.orgnih.govPhosphorylated (Active) nih.govDephosphorylated (Inactive) nih.gov

Downstream Regulatory Networks and Master Regulators (e.g., LuxR)

These Qrr sRNAs are central to the regulatory output of the quorum-sensing circuit. They function at a post-transcriptional level to control the translation of two master transcriptional regulators: AphA and LuxR (or its homolog HapR in V. cholerae). nih.govprinceton.edu

At Low Cell Density (LCD): High levels of LuxO~P lead to the production of Qrr sRNAs. The Qrrs activate the translation of AphA, the master regulator of low-density behaviors, while simultaneously repressing the translation of LuxR/HapR. nih.gov AphA proceeds to regulate genes associated with individual behaviors, including virulence and initial biofilm formation. princeton.edu

At High Cell Density (HCD): The absence of LuxO~P means the Qrr sRNAs are not transcribed. This lifts the repression on LuxR/HapR translation, leading to high levels of the LuxR/HapR protein. researchgate.net Concurrently, the expression of AphA is repressed. princeton.edu LuxR/HapR is the master regulator of group behaviors, controlling hundreds of genes to repress virulence and biofilm formation and promote dispersal. princeton.eduoup.com

Mechanisms of Signal Specificity and Discrimination

Biological Roles and Physiological Consequences of Cai 1 Signaling

Regulation of Collective Bacterial Behaviors

Biofilm Morphogenesis and Maturation

Table 1: Key Regulators in CAI-1 Mediated Biofilm Control

Regulator Function at Low Cell Density (Low CAI-1) Function at High Cell Density (High CAI-1)
CqsS Kinase activity predominates, leading to phosphorylation of LuxO. researchgate.netnih.gov Phosphatase activity predominates upon CAI-1 binding, leading to dephosphorylation of LuxO. nih.govnih.gov
LuxO Phosphorylated LuxO activates the expression of Qrr sRNAs. researchgate.net Dephosphorylated and inactive. nih.gov
Qrr sRNAs Activate translation of AphA and repress translation of HapR. researchgate.net Not expressed. researchgate.net
AphA Promotes biofilm formation. oup.com Repressed. oup.com

| HapR | Repressed. researchgate.net | Expressed; represses biofilm formation and promotes dispersal. nih.govplos.org |

Virulence Gene Expression and Pathogenicity

At low cell densities, a state that is thought to mimic the initial stages of infection, the QS system promotes the expression of virulence genes, including those encoding the cholera toxin and the toxin-coregulated pilus (TCP). wikipedia.orgnih.gov This is achieved through the same low-cell-density signaling cascade that promotes biofilm formation, which results in high levels of the transcriptional activator AphA. oup.com

Bioluminescence and Other Phenotypic Outputs

Interplay with Other Quorum Sensing Circuits (e.g., AI-2, HAI-1)

Table 2: Comparison of Quorum Sensing Systems in Vibrio

Feature CAI-1 System AI-2 System HAI-1 System
Autoinducer (S)-3-hydroxytridecan-4-one & analogs Furanosyl borate (B1201080) diester N-(3-hydroxybutanoyl)-L-homoserine lactone
Synthase CqsA nih.gov LuxS asm.org LuxM plos.org
Receptor CqsS nih.gov LuxPQ asm.org LuxN nih.gov
Communication Type Intra-genus (Vibrio specific) plos.org Inter-species plos.org Species-specific (V. harveyi) asm.org
Primary Role in V. cholerae Dominant role in virulence and biofilm control researchgate.netplos.org Contributes to biofilm repression, acts as a coincidence detector with CAI-1 wikipedia.orgplos.org Absent

| Primary Role in V. harveyi | Contributes to bioluminescence and other phenotypes asm.orgarxiv.org | Major role in bioluminescence arxiv.org | Major role in bioluminescence arxiv.org |

Spatial and Temporal Dynamics of CAI-1 Regulated Processes

Advanced Methodologies for Investigating Hydroxyketone Autoinducers

Chemical Synthesis of CAI-1 and its Analogs for Research Probes

Compound NameModificationSignificance as a Research Probe
Amino-CAI-1Replacement of the C3-hydroxyl group with an amino group. nih.govA natural, more potent agonist than CAI-1, used to study CqsS receptor activation. nih.govnih.gov
Ester-CAI-1Replacement of the ketone with an ester group. nih.govA structurally simplified, fully active analog that facilitates the synthesis of diverse probes. nih.gov
Acyl Tail AnalogsVariations in the length of the fatty acid tail. nih.govprinceton.eduUsed to investigate the role of the acyl tail in receptor binding and specificity. nih.govacs.org
m-OH-Ph-CAI-1Modification of the ethyl side chain with a meta-hydroxyphenyl group. princeton.eduA potent antagonist used to study the inhibition of the CqsS receptor. princeton.edu

Genetic Manipulation and Reporter Systems for Signal Detection

Reporter SystemHost OrganismPrinciple of DetectionMeasurable Output
Bioluminescence BioassayVibrio choleraeCAI-1 dependent activation of a lux operon promoter. pnas.orgLight production. nih.gov
CRISPRi-based BiosensorEscherichia coliCAI-1 binding to CqsS relieves dCas9-mediated repression of GFP. nih.govGreen fluorescence. researchgate.netnih.gov
Chimeric TCS BiosensorLactococcus lactisCAI-1 activation of a chimeric CqsS-NisK receptor induces mCherry expression. nih.govnih.govRed fluorescence. nih.gov

Spectroscopic and Chromatographic Techniques for Biosynthetic Intermediate Analysis

Molecular Modeling and Computational Approaches to Ligand-Receptor Binding

Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the ligand-receptor complex over time. nih.govmdpi.com This provides a more dynamic picture of the binding event and can help to assess the stability of the predicted binding poses. mdpi.com The combination of these computational approaches with experimental data from site-directed mutagenesis and SAR studies provides a robust framework for understanding the intricacies of CqsS-ligand binding. acs.orgpnas.org

Table 3: Key Amino Acid Residues in CqsS Implicated in Ligand Binding by a Combination of Mutagenesis and Modeling

ResidueLocationProposed Role in Ligand Interaction
W104Transmembrane Helix 4Dictates preference for the C3 moiety of the ligand. pnas.org
S107Transmembrane Helix 4Specifies the moiety at C3, enabling discrimination between CAI-1 and amino-CAI-1. pnas.org
F162Transmembrane DomainSpecifies the size of the ligand head group. pnas.org
C170Transmembrane DomainSpecifies the length of the ligand tail. pnas.org

Single-Cell Resolution Techniques for Gene Expression and Population Heterogeneity (e.g., smFISH)

While traditional methods measure the average response of a bacterial population, single-cell techniques provide a much more granular view, revealing cell-to-cell variability in gene expression and behavior. biorxiv.orgnih.govnih.gov Single-molecule fluorescence in situ hybridization (smFISH) is a powerful technique that has been applied to study quorum sensing in V. cholerae at the single-cell level. biorxiv.orgnih.govnih.govresearchgate.net

smFISH allows for the direct visualization and quantification of individual mRNA molecules within single cells. nih.govplos.org This technique has been used to investigate the spatiotemporal patterns of gene expression in V. cholerae biofilms. biorxiv.orgnih.govnih.gov By using fluorescently labeled oligonucleotide probes that bind to specific mRNA targets, researchers can count the number of transcripts of key quorum-sensing regulatory genes and their downstream targets in each cell within a biofilm. nih.govplos.org

Research Findings on 9-Hydroxytridecan-5-one in Quorum Sensing Modulation Remain Elusive

The field of quorum sensing (QS) modulation is a rapidly evolving area of antimicrobial research. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in a population density-dependent manner. nih.govbiorxiv.org Interfering with these signaling pathways is a promising strategy to control bacterial infections without exerting the selective pressure that leads to antibiotic resistance. nih.gov

Without specific research data on this compound, it is not possible to provide a scientifically accurate and detailed article covering the following topics as requested:

Strategies for Modulating Hydroxyketone Mediated Quorum Sensing

Synergy with Existing Antimicrobial Research Approaches

Environmental and Ecological Context of Cai 1 Signaling

Influence of Environmental Cues on CAI-1 Production and Perception (e.g., Norspermidine, c-di-GMP)

Influence of Environmental Cues on CAI-1 Related Processes
Environmental CuePrimary EffectInteraction with CAI-1 Signaling PathwayObserved Outcome in Vibrio cholerae
NorspermidineModulation of biofilm formationSynergizes with quorum sensing under specific conditions to enhance biofilm formation.Concentration-dependent inhibition or promotion of biofilm.
c-di-GMPSecond messenger promoting biofilm formationCAI-1 signaling at

Future Research Directions in 9 Hydroxytridecan 5 One and Cai 1 Systems

Structural Biology of CAI-1 Biosynthetic Enzymes and Receptors

ComponentOrganismFunctionFuture Structural Research Directions
CqsA Vibrio choleraeAutoinducer synthase- High-resolution structures with substrates and intermediates- Structural basis of substrate specificity- Dynamics of the catalytic cycle
CqsS Vibrio choleraeTransmembrane receptor- Full-length structure determination- Structure of the ligand-binding domain with various agonists and antagonists- Mechanism of signal-induced conformational change

Synthetic Biology Applications for Programmable Bacterial Systems

Application AreaDescriptionPotential Impact
Engineered Microbial Consortia Using the CAI-1 system for inter-strain communication to coordinate metabolic tasks.Increased efficiency and yield in bioproduction of fuels, chemicals, and pharmaceuticals.
Smart Biosensors Engineering bacteria to detect CAI-1 or other hydroxyketones and produce a measurable output.Rapid and sensitive diagnostics for infectious diseases and environmental monitoring.
Programmable Therapeutics Designing bacteria that sense pathogenic quorum sensing signals and respond by releasing antimicrobial agents.Targeted therapies that specifically attack pathogens without harming beneficial microbiota.

Advanced Analytical Methodologies for In Situ Autoinducer Quantitation

A major challenge in studying microbial communication is the detection and quantification of autoinducers directly within their natural, complex environments. Future research will focus on developing and applying advanced analytical techniques for the in situ quantitation of 9-Hydroxytridecan-5-one and other hydroxyketones.

Imaging mass spectrometry (IMS) techniques, such as matrix-assisted laser desorption/ionization (MALDI-IMS) and nanostructure-initiator mass spectrometry (NIMS), are powerful tools for visualizing the spatial distribution of molecules in microbial communities. oup.comescholarship.orgtandfonline.com These methods can map the location of specific autoinducers within a biofilm, providing insights into the chemical microenvironment and communication hotspots. tandfonline.com Future advancements in IMS will likely improve spatial resolution and sensitivity, allowing for the detection of low-abundance signaling molecules at the single-cell level.

Genetically encoded biosensors offer another promising approach for real-time, in situ monitoring of autoinducer concentrations. nih.govplos.org These biosensors typically consist of a reporter gene fused to a promoter that is responsive to a specific autoinducer. When introduced into a bacterial population or a host organism, these biosensors can provide a dynamic readout of quorum sensing activity. plos.org The development of biosensors with improved sensitivity, specificity, and a broader range of detectable signals will be a key area of future research.

Microfluidic and electrochemical biosensors are also emerging as valuable tools for the rapid and sensitive detection of autoinducers. oup.com These devices can be integrated into microfluidic systems to monitor quorum sensing in real-time under controlled conditions. Electrochemical impedance spectroscopy (EIS) biosensors, for instance, can detect changes in biofilm formation in response to quorum sensing inhibitors. oup.com The miniaturization and automation of these technologies will enable high-throughput screening for compounds that modulate hydroxyketone signaling.

MethodologyPrincipleFuture Advancements
Imaging Mass Spectrometry (IMS) Label-free visualization of the spatial distribution of molecules.- Higher spatial resolution (sub-cellular)- Increased sensitivity for low-abundance molecules- 3D imaging of biofilms
Genetically Encoded Biosensors Reporter gene expression controlled by an autoinducer-responsive promoter.- Improved specificity and sensitivity- Multiplexed biosensors for detecting multiple signals simultaneously- Application in live animal models
Electrochemical Biosensors Detection of electrochemical changes associated with autoinducer binding or biofilm formation.- Miniaturization for point-of-care diagnostics- Integration with microfluidics for high-throughput screening- Real-time monitoring in industrial and clinical settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.